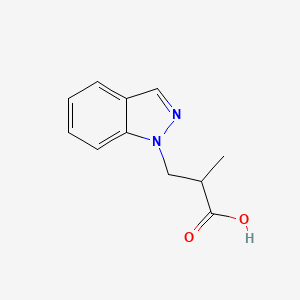

3-(1H-indazol-1-yl)-2-methylpropanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(1H-indazol-1-yl)-2-methylpropanoic acid is a compound that features an indazole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indazol-1-yl)-2-methylpropanoic acid typically involves the cyclization of ortho-substituted benzylidenehydrazine derivatives. One common method includes the reaction of 2-fluorobenzaldehyde with hydrazine to form the indazole ring . The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.

Analyse Chemischer Reaktionen

Types of Reactions

3-(1H-indazol-1-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the indazole ring, especially at positions that are activated by electron-withdrawing groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.

Reduction: Alcohols or amines.

Substitution: Various substituted indazole derivatives.

Wissenschaftliche Forschungsanwendungen

Synthesis Processes

The synthesis of 3-(1H-indazol-1-yl)-2-methylpropanoic acid has been the subject of various studies aimed at improving yield and efficiency.

- General Synthesis : A notable method involves the reaction of ethyl 2-hydroxy-2-methylpropionate with 1-benzyl-3-chloromethyl-1H-indazole to produce the desired compound. This method has been refined to ensure higher yields and safer reaction conditions, addressing issues found in previous methodologies which often resulted in lower yields and hazardous byproducts .

Anti-inflammatory Properties

Bindarit has been identified as an effective anti-inflammatory agent. Its mechanism involves the inhibition of pro-inflammatory cytokines, making it a candidate for treating conditions characterized by excessive inflammation.

Treatment of Blinding Eye Diseases

Recent studies have demonstrated Bindarit’s effectiveness in treating various blinding eye diseases. It works by modulating inflammatory responses in ocular tissues, thereby reducing damage and preserving vision .

Cystic Fibrosis Research

Research has indicated that derivatives of indazole compounds can enhance the function of the cystic fibrosis transmembrane conductance regulator (CFTR), a crucial protein in cystic fibrosis pathology. While Bindarit itself is not a CFTR potentiator, its structural analogs are being investigated for their potential to improve CFTR function, thus offering new therapeutic avenues for cystic fibrosis treatment .

Case Study 1: Efficacy in Ocular Inflammation

A clinical study evaluated the impact of Bindarit on patients with uveitis, an inflammatory condition affecting the eye. The results indicated significant reductions in inflammation markers and improved patient outcomes, suggesting that Bindarit could serve as a valuable therapeutic option in ocular inflammatory diseases.

Case Study 2: Indazole Derivatives in Drug Discovery

A comprehensive study focused on the structure-based optimization of indazole derivatives led to the identification of new compounds that exhibited enhanced CFTR activity. This research underscores the importance of indazole scaffolds, including Bindarit, in developing novel treatments for cystic fibrosis .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 3-(1H-indazol-1-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Indole-3-acetic acid: A plant hormone with a similar indole structure.

1H-indazole: The parent compound of the indazole family.

2-methylindazole: A methyl-substituted derivative of indazole.

Uniqueness

3-(1H-indazol-1-yl)-2-methylpropanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an indazole ring with a propanoic acid side chain makes it a versatile compound for various applications .

Biologische Aktivität

3-(1H-indazol-1-yl)-2-methylpropanoic acid is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features an indazole moiety linked to a 2-methylpropanoic acid group. This structural configuration is significant for its interaction with biological targets.

The compound's biological activity is primarily attributed to its ability to interact with various enzymes and receptors. The indazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. Additionally, it may modulate cellular pathways, influencing signal transduction and gene expression.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Preliminary studies suggest it exhibits activity against certain bacterial strains, including those resistant to conventional antibiotics. The minimum inhibitory concentration (MIC) values indicate promising antibacterial efficacy, particularly against Gram-positive bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus (MRSA) | 0.5 |

| Escherichia coli | 8 |

| Klebsiella pneumoniae | 2 |

Anticancer Activity

Recent research has highlighted the compound's potential as an anticancer agent. In vitro studies demonstrated that it inhibits the growth of cancer cell lines such as K562, with an IC50 value of 5.15 µM. The mechanism involves the modulation of apoptotic pathways, specifically targeting Bcl-2 family proteins and the p53/MDM2 axis.

Study 1: Antimicrobial Efficacy

In a study evaluating the antibacterial properties of various indazole derivatives, this compound was found to be significantly more effective than traditional antibiotics against MRSA strains. The study concluded that the compound could be a candidate for developing new antimicrobial agents capable of overcoming drug resistance .

Study 2: Antitumor Activity

A recent investigation into the antitumor effects of indazole derivatives included this compound. The results indicated that this compound not only inhibited tumor cell proliferation but also induced apoptosis in a dose-dependent manner . This suggests potential for further development as a therapeutic agent in oncology.

Eigenschaften

IUPAC Name |

3-indazol-1-yl-2-methylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-8(11(14)15)7-13-10-5-3-2-4-9(10)6-12-13/h2-6,8H,7H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQPIEGXNDOSVOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2C=N1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.